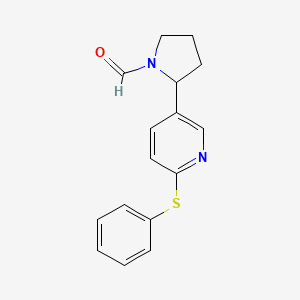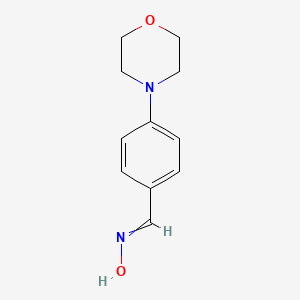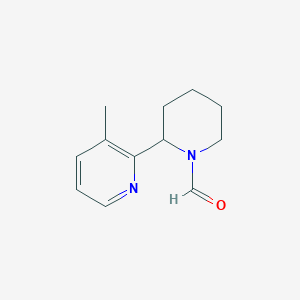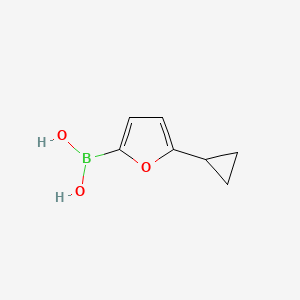
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the pyrrole ring and fluorine atom under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one atom or group with another, such as halogen exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
1624260-58-7 |
|---|---|
分子式 |
C14H13BrFNO |
分子量 |
310.16 g/mol |
IUPAC名 |
1-[5-bromo-3-(2,5-dimethylpyrrol-1-yl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C14H13BrFNO/c1-8-4-5-9(2)17(8)13-7-11(15)6-12(10(3)18)14(13)16/h4-7H,1-3H3 |
InChIキー |
ANHOSYYKTNGAAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2F)C(=O)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)
![tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)


![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)



![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)



